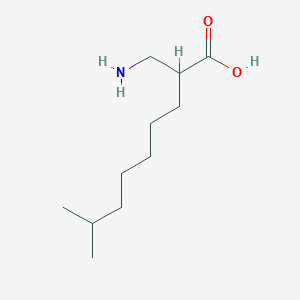

2-Aminomethyl-8-methyl-nonanoic acid

Description

2-Aminomethyl-8-methyl-nonanoic acid is a branched-chain amino acid derivative featuring a nine-carbon backbone (nonanoic acid) with an aminomethyl (-CH2NH2) group at position 2 and a methyl (-CH3) group at position 8. The compound’s unique functional groups suggest applications in peptide synthesis, biochemical research, and possibly pharmaceutical intermediates. Its amphipathic nature, derived from the polar amino group and hydrophobic methyl branches, may influence solubility and biological activity .

Properties

CAS No. |

610300-08-8 |

|---|---|

Molecular Formula |

C11H23NO2 |

Molecular Weight |

201.31 g/mol |

IUPAC Name |

2-(aminomethyl)-8-methylnonanoic acid |

InChI |

InChI=1S/C11H23NO2/c1-9(2)6-4-3-5-7-10(8-12)11(13)14/h9-10H,3-8,12H2,1-2H3,(H,13,14) |

InChI Key |

ZIJSPJLGYVZLDP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCC(CN)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with 2-aminomethyl-8-methyl-nonanoic acid:

Physicochemical Properties

- Solubility: 8-Methylnonanoic acid is soluble in tetrahydrofuran (THF) but poorly soluble in water due to its hydrophobic methyl branch . 2-Aminonon-8-enoic acid hydrochloride likely exhibits higher aqueous solubility due to the ionic hydrochloride moiety .

- Thermal Stability: 8-Methylnonanoic acid has a boiling point of 118–120°C at 2 mmHg , while oxo derivatives like 8-methyl-2-oxo-nonanoic acid may decompose at elevated temperatures, releasing carbon oxides .

- Acid-Base Behavior: The oxo derivative (C10H18O3) has a predicted pKa of ~2.63, typical for α-keto acids . The amino group in this compound would likely confer basicity, with a pKa ~9–10 for the amine proton.

Functional Differences

- Amino vs. Oxo Groups: The presence of an aminomethyl group (vs. oxo in C10H18O3) enhances nucleophilicity, making the compound reactive in peptide coupling or crosslinking reactions .

- Branched vs. Linear Chains: 8-Methylnonanoic acid’s branched structure increases steric hindrance compared to linear nonanoic acid derivatives, affecting enzyme interactions .

Research Findings

- Synthetic Applications: N-Fmoc-8-Aminooctanoic acid (C23H27NO4) is used as a building block in solid-phase peptide synthesis, suggesting that this compound could serve a similar role .

- Metabolic Studies: highlights the efficiency of amino acid utilization in biological systems, implying that methyl and aminomethyl branches may alter metabolic pathways or transport mechanisms.

- Safety Profile: 8-Methylnonanoic acid derivatives are incompatible with strong oxidizing agents, acids, or bases, decomposing into carbon oxides . Similar precautions would apply to the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.